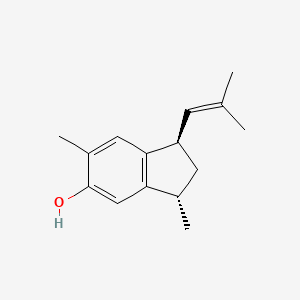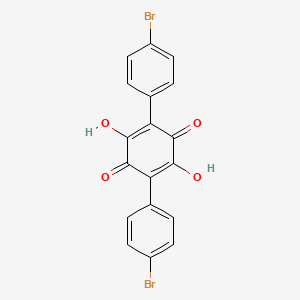
1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The hydroxymethyl group attached to the ring enhances its reactivity and potential for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with formaldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered reactivity.
Substitution: The hydroxymethyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
相似化合物的比较
Hydroxymethylfurfural: Known for its use in the food industry and as a precursor for biofuels.
Tris(hydroxymethyl)aminomethane: Commonly used as a buffer in biochemical research.
β-Hydroxy β-methylbutyric acid: Used as a dietary supplement to enhance muscle growth and recovery.
Uniqueness: 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione is unique due to its specific structure and the presence of the pyridazine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
14628-46-7 |
|---|---|
分子式 |
C5H6N2O3 |
分子量 |
142.11 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C5H6N2O3/c8-3-7-5(10)2-1-4(9)6-7/h1-2,8H,3H2,(H,6,9) |
InChI 键 |
VICDFJLHZGCTDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(NC1=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


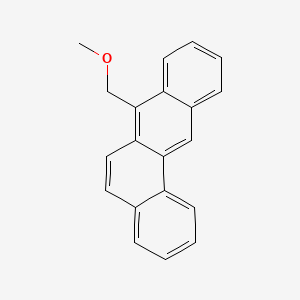
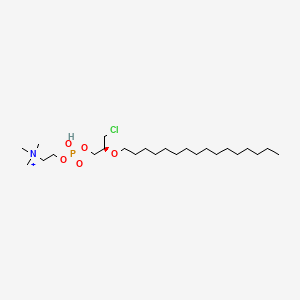
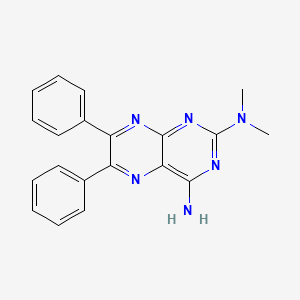
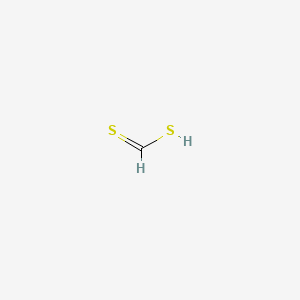
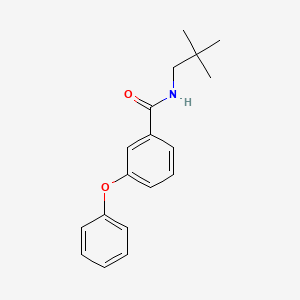
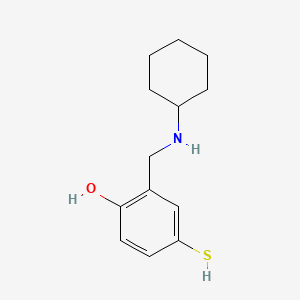
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)

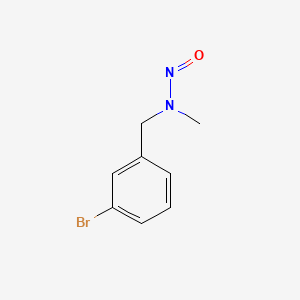
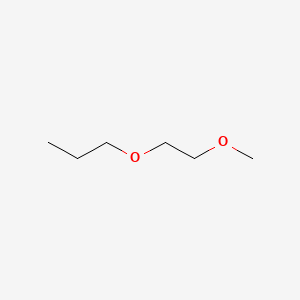
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
